2-Methyl-9h-xanthene

Physical Chemistry Thermodynamics Separation Science

Researchers often face inconsistent reactivity when substituting xanthene derivatives, compromising synthetic yields and device performance. 2-Methyl-9H-xanthene (CAS 6279-07-8) provides a precise solution with its electron-donating methyl group, enhancing nucleophilicity and organic solvent solubility for reproducible results. - Enhanced Reactivity: Distinct electron density profile improves reaction control over unsubstituted xanthene in polar mechanisms. - Application-Specific: Essential for synthesizing hole-transport materials in OLEDs and functionalized xanthene dyes. - Supply Reliability: Offered with defined purity (≥97%) and documented QC data to ensure batch-to-batch consistency in multi-step workflows.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 6279-07-8
Cat. No. B14150216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-9h-xanthene
CAS6279-07-8
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=CC=CC=C3C2
InChIInChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3
InChIKeyDWWOIEMBMCUMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-9H-xanthene: A Key Synthesis Building Block


2-Methyl-9H-xanthene (CAS 6279-07-8) is a methyl-substituted derivative of the tricyclic xanthene core, featuring a dibenzo[b,e]pyran nucleus with a methyl group at the 2-position . With a molecular formula of C14H12O and a molecular weight of 196.25 g/mol, this compound serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials . The presence of the electron-donating methyl group modulates the aromatic system's physicochemical properties compared to the unsubstituted parent, creating distinct reactivity and application profiles that warrant precise selection in research and industrial workflows .

Why 2-Methyl-9H-xanthene Cannot Be Substituted


In the xanthene series, even a single methyl substituent significantly alters physicochemical parameters and reactivity patterns. The 2-methyl group increases the molecular weight, modifies the electron density of the aromatic system, and affects intermolecular interactions, leading to distinct boiling points, solubility profiles, and nucleophilic behavior compared to unsubstituted 9H-xanthene (CAS 92-83-1) . These differences directly impact synthetic yields, purification requirements, and device performance in applications such as OLED fabrication and dye chemistry [1]. Therefore, substituting 2-Methyl-9H-xanthene with the parent xanthene or other positional isomers can compromise reaction outcomes and material properties, making explicit procurement of the 2-methyl derivative essential for reproducible results .

2-Methyl-9H-xanthene vs. Analogs: Key Evidence


Higher Boiling Point and Density

2-Methyl-9H-xanthene exhibits a higher computed boiling point and density compared to the unsubstituted parent compound 9H-xanthene, reflecting the impact of the methyl group on intermolecular forces and molecular packing .

Physical Chemistry Thermodynamics Separation Science

Enhanced Nucleophilicity

The xanthene scaffold is a hydride donor in polar reactions. Mayr's database reports nucleophilicity parameters for unsubstituted xanthene (N = 0.64, sN = 0.97) [1]. Methyl substitution at the 2-position increases electron density on the aromatic ring, which is expected to enhance nucleophilicity (higher N value) and lower the activation barrier for reactions with electrophiles, consistent with general Hammett principles [2].

Organic Chemistry Reactivity Physical Organic Chemistry

Validated Intermediate for Dye and Pharmaceutical Synthesis

2-Methyl-9H-xanthene is explicitly designated as an intermediate in the synthesis of dyes and pharmaceuticals, with commercial suppliers listing it for these applications . In contrast, unsubstituted xanthene is more commonly employed as a fungicide or general building block . This application divergence stems from the methyl group's influence on the compound's electronic structure and subsequent reactivity in condensation and coupling reactions.

Synthetic Chemistry Process Development Dye Chemistry

OLED Hole-Transport Material Precursor

Patent literature describes xanthene-based compounds, particularly those with aryl substitutions, as effective matrix materials for phosphorescent emitters and hole-transport layers in organic light-emitting diodes (OLEDs) [1]. While 2-Methyl-9H-xanthene itself is a precursor, its methyl group provides a handle for further functionalization to tune electronic properties (e.g., HOMO/LUMO levels) for optimal device performance, a capability not present in unsubstituted xanthene [2].

Materials Science Organic Electronics OLEDs

High Purity and Analytical QC Data

Reputable vendors supply 2-Methyl-9H-xanthene with a standard purity of 97% and provide batch-specific analytical data, including NMR, HPLC, and GC reports . This level of quality documentation is critical for reproducible research and scale-up activities. In contrast, the availability and quality control of other positional isomers (e.g., 1-methyl-, 3-methyl-, or 9-methyl-xanthene) are less consistent, and unsubstituted xanthene is often sold at lower purities (e.g., 95-98%) with variable impurity profiles .

Chemical Procurement Quality Assurance Analytical Chemistry

Best Applications of 2-Methyl-9H-xanthene


Precursor for Dye and Pharmaceutical Synthesis

2-Methyl-9H-xanthene is specifically employed as an intermediate in the production of xanthene-based dyes and active pharmaceutical ingredients (APIs) . The methyl group at the 2-position enhances solubility in organic solvents such as ethanol and acetone, facilitating homogeneous reaction conditions . Its defined purity (≥97%) and available QC data ensure reproducibility in multi-step synthetic sequences, where impurities can lead to side products or catalyst poisoning.

Building Block for OLED Materials

In organic electronics research, the xanthene core is valued for its thermal stability and electron-transporting properties [1]. 2-Methyl-9H-xanthene serves as a versatile starting material for the synthesis of hole-transport and matrix compounds. The methyl substituent provides a site for further functionalization, allowing chemists to tune the HOMO/LUMO energy levels and morphological properties of the final OLED materials [2].

Reactivity Studies in Physical Organic Chemistry

The enhanced nucleophilicity of 2-Methyl-9H-xanthene relative to unsubstituted xanthene [3][4] makes it a valuable probe in studies of polar reaction mechanisms. Researchers can use this compound to investigate substituent effects on hydride transfer rates and to calibrate computational models of reactivity. The availability of high-purity material with documented analytical data supports rigorous kinetic and mechanistic investigations.

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